1-Butoxy-2-propanol

描述

Significance of 1-Butoxy-2-propanol in Contemporary Chemical Research

The contemporary significance of this compound stems from its favorable physical and chemical properties, which translate into diverse research applications. As a solvent, it exhibits excellent solvency for a broad spectrum of substances, including resins, oils, waxes, and dyestuffs, and is miscible with both polar and non-polar organic solvents, as well as water to a moderate extent cymitquimica.comsigmaaldrich.comheraproject.com. These characteristics make it highly valuable in the formulation of coatings, paints, inks, and cleaning products, where it acts as a solvent, coalescing aid, and coupling agent cymitquimica.comsigmaaldrich.comheraproject.comalliancechemical.com.

Beyond its established role as a solvent, recent research has explored more nuanced aspects of this compound's behavior and impact. Studies investigating its atmospheric chemistry have characterized its reaction rate with hydroxyl (OH) radicals, contributing to understanding its role in photochemical air pollution researchgate.netacs.org. Furthermore, advanced research methodologies, including multiomic approaches using human brain spheres, are being employed to assess its potential neurotoxicity, highlighting a contemporary focus on detailed biological impact assessments biorxiv.org. The ongoing development and refinement of its synthesis processes also represent an area of active research, aiming for greater efficiency and control acs.org. The compound's utility extends to being a chemical intermediate, further broadening its research relevance in synthetic chemistry alliancechemical.com.

Evolution of Research on this compound within Glycol Ether Studies

The research trajectory of this compound is deeply embedded within the broader evolution of glycol ether studies, particularly the distinction and development of the P-series as alternatives to the E-series. Glycol ethers are broadly categorized into E-series (derived from ethylene (B1197577) oxide) and P-series (derived from propylene (B89431) oxide) iarc.frglycol-ethers.eunih.gov. Historically, E-series glycol ethers were widely used, but concerns regarding their toxicological profiles, particularly in the 1980s, spurred significant research into developing safer alternatives iarc.fr.

The P-series, including this compound (also known as propylene glycol n-butyl ether or PnB), emerged as promising substitutes due to their generally lower toxicity compared to certain E-series counterparts iarc.frresearchgate.netnih.gov. Research efforts have focused on tailoring the properties of P-series glycol ethers, such as solubility, volatility, and compatibility, to meet specific application requirements across various industries, including coatings, cleaners, and inks iarc.frglycol-ethers.eu. This evolution reflects a continuous effort to balance performance with safety and environmental considerations, driving research into the structure-property relationships and metabolic pathways of these compounds researchgate.netnih.govnih.gov. The investigation into the neurotoxicity of P-series glycol ethers, such as this compound, represents a more recent phase in this evolutionary research, driven by advancements in toxicological assessment methodologies biorxiv.org.

Key Properties of this compound

This compound is characterized by a set of physical properties that underpin its utility in various chemical applications.

| Property | Value | Source |

| CAS Number | 5131-66-8 | cymitquimica.comchemicalbook.com |

| Chemical Formula | C7H16O2 | cymitquimica.comechemi.com |

| Molecular Weight | 132.20100 g/mol | echemi.com |

| Appearance | Colorless, clear liquid | cymitquimica.comechemi.com |

| Odor | Mild | cymitquimica.com |

| Density | 0.880 g/cm3 @ 20 °C | echemi.com |

| Melting Point | < -75 °C | echemi.com |

| Boiling Point | 171.5 °C | echemi.com |

| Flash Point | 54.5 °C | echemi.com |

| Refractive Index (n20D) | 1.416 (lit.) | chemicalbook.comechemi.com |

| Water Solubility | 6 g/100ml (moderate) | echemi.com |

| Vapor Pressure | 0.187 kPa at 25 °C | echemi.com |

| Vapor Density (air = 1) | 4.55 | echemi.com |

| OH Radical Reaction Rate Constant (296 K) | 3.76 ± 0.54 x 10-11 cm3 molecule-1 s-1 | researchgate.netacs.org |

Compound Names

The following table lists various names and identifiers associated with this compound:

| Name |

| This compound |

| Butyl propylene glycol ether |

| Propylene glycol n-butyl ether (PnB) |

| Propasol solvent B |

| 1-Butoxypropan-2-ol |

| 2-Hydroxy-3-butoxypropane |

| NSC 2211 |

| n-Butoxypropanol |

| Propylene glycol 1-Monobutyl ether |

| (±)-Monopropylene glycol butyl ether |

| Solvent 35 |

| This compound, mixed isomers |

| 2-Propanol, 1-butoxy- |

| 1-methyl-3-oxa-1-heptanol |

| nButoxypropanol |

| nButoxy2propanol |

| 1Butoxy2propanol |

| 1Butoxypropan2ol |

| 2Propanol, 1butoxy- |

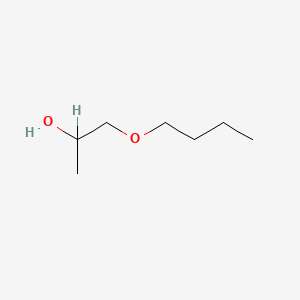

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNUSVWFHDHRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027589 | |

| Record name | 1-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Propanol, 1-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

171 °C | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

63 °C c.c. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 6 (moderate) | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.879 (25 °C) | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.55 | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.4 [mmHg], Vapor pressure, kPa at 25 °C: 0.187 | |

| Record name | Propylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5131-66-8 | |

| Record name | 1-Butoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxypropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0MR13CZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Impurity Profiling Research for 1 Butoxy 2 Propanol

Catalytic Pathways for the Synthesis of 1-Butoxy-2-propanol Isomers

The commercial synthesis of this compound, a propylene (B89431) glycol ether, is primarily achieved by the reaction of propylene oxide with n-butanol in the presence of a catalyst. epa.govresearchgate.net This reaction can produce two isomers: the alpha isomer (this compound), which is a secondary alcohol, and the beta isomer (2-butoxy-1-propanol), a primary alcohol. The alpha isomer is typically the predominant product. epa.gov The choice of catalyst plays a crucial role in the reaction's efficiency, selectivity, and the resulting isomer distribution.

A variety of catalysts have been investigated for this synthesis, ranging from traditional homogeneous catalysts to more environmentally benign heterogeneous and ionic liquid catalysts. researchgate.net Homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and perchlorates are effective but can present challenges in separation and equipment corrosion. researchgate.netgoogle.com For instance, a method using a perchlorate (B79767) catalyst with a butanol to propylene oxide molar ratio of 1-5:1 at 100-150°C and 0.2-0.5 MPa pressure has been described. google.com

More recent research has focused on developing catalysts that offer higher selectivity and easier separation. Heterogeneous solid base catalysts, such as strongly basic anion exchange resins, have been shown to catalyze the ring-opening of propylene oxide under alkaline conditions, which prevents the formation of the 2-butoxy-1-propanol isomer, leading to a purer product. google.com Ionic liquids, particularly acetate-based ones like EmimOAc (1-ethyl-3-methylimidazolium acetate), have demonstrated higher catalytic efficiencies than traditional catalysts like NaOH under mild conditions. researchgate.netresearchgate.net Studies have shown that the conversion of propylene oxide can be significantly influenced by the type of catalyst used. researchgate.net Nano metal oxides such as α-Fe2O3 have also been explored for the etherification of propylene oxide. lookchem.com

The performance of various catalysts in the synthesis of propylene glycol butyl ether from propylene oxide and n-butanol is summarized below.

| Catalyst | Propylene Oxide Conversion (%) | Selectivity for this compound (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| DmimOAc (Ionic Liquid) | 93.94 | Data Not Specified | 120 °C, 2 h, 0.2 mmol catalyst | researchgate.net |

| BmimOAc (Ionic Liquid) | >90 (Approx.) | Data Not Specified | 120 °C, 2 h, 0.2 mmol catalyst | researchgate.net |

| EmimOAc (Ionic Liquid) | >90 (Approx.) | Data Not Specified | 120 °C, 2 h, 0.2 mmol catalyst | researchgate.net |

| NaOH (Sodium Hydroxide) | ~85 | Data Not Specified | 120 °C, 2 h, 0.2 mmol catalyst | researchgate.net |

| Heterogeneous Solid Base | 95.5 | 91.0 (for PGBE and DPGBE combined) | Preheating n-butanol to 60-100 °C and propylene oxide to 34-70 °C | google.com |

| Perchlorate | Data Not Specified | High selectivity for primary ether | 100-150 °C, 0.2-0.5 MPa, 1-2 h | google.com |

Analytical Research on By-products and Impurities in this compound Production

The production of this compound inevitably leads to the formation of by-products and the presence of impurities. The most significant by-product is dipropylene glycol butyl ether (DPGBE), which forms when a second propylene oxide molecule reacts with the this compound product. google.com Some processes may even generate small amounts of tripropylene (B76144) glycol butyl ether. google.comgoogle.com Other potential impurities include unreacted starting materials, namely n-butanol and propylene oxide, and the secondary isomer, 2-butoxy-1-propanol, depending on the catalytic pathway. google.com

Accurate identification and quantification of these impurities are essential for quality control. Gas chromatography (GC) is the primary analytical technique used for this purpose. kelid1.ircdc.gov Methods utilizing a flame ionization detector (FID) are common for determining the purity of glycol ethers and identifying various impurities. kelid1.irosha.gov For sample preparation, a representative sample is typically dissolved in a suitable solvent, such as a methylene (B1212753) chloride/methanol mixture, often with an internal standard like n-butyl acetate, before injection into the chromatograph. kelid1.irosha.gov

Capillary gas chromatography is particularly effective for separating the various isomers and by-products present in the final product mixture. kelid1.ircdc.gov The quantification is generally performed by measuring the peak area with the aid of a computing integrator and applying internal standardization. kelid1.ir In some cases, gas chromatography coupled with mass spectrometry (GC-MS) may be used for more definitive identification of trace impurities. nih.gov

Common Impurities and By-products in this compound Production:

Dipropylene Glycol Butyl Ether (DPGBE): The major by-product from the reaction of this compound with another molecule of propylene oxide. google.com

Tripropylene Glycol Butyl Ether (TPGBE): Formed in smaller quantities from further reaction with propylene oxide. google.com

n-Butanol: Unreacted starting material. google.com

Propylene Oxide: Unreacted starting material. google.com

2-Butoxy-1-propanol: The beta isomer, formation of which depends on catalyst selectivity. google.com

Optimization Strategies for this compound Purity in Chemical Synthesis

Achieving high purity for this compound is a key objective in its industrial production. Optimization strategies focus on controlling the reaction conditions, selecting highly selective catalysts, and implementing efficient purification techniques.

Catalyst Selection: The choice of catalyst is paramount. As mentioned, heterogeneous solid base catalysts can improve purity by preventing the formation of the 2-butoxy-1-propanol isomer. google.com Catalysts with high selectivity for the primary reaction over the formation of higher glycol ethers (like DPGBE and TPGBE) are desirable. Ionic liquids have been shown to have high catalytic efficiency, which can lead to cleaner reactions. researchgate.netresearchgate.net

Control of Reaction Parameters:

Molar Ratio: Adjusting the molar ratio of n-butanol to propylene oxide is a critical control parameter. Using an excess of n-butanol can favor the formation of the monoether (this compound) and suppress the formation of di- and tripropylene glycol ethers. google.com

Temperature and Pressure: The reaction is typically conducted at elevated temperatures (100-150°C) and pressures (0.2-0.5 MPa). google.com Optimizing these conditions can maximize the conversion rate of propylene oxide while minimizing side reactions.

Reaction Time: Controlling the reaction time is necessary to ensure complete conversion of the limiting reactant without promoting the excessive formation of higher ether by-products. google.com

Purification Methods: Following the synthesis, the crude product is a mixture containing the desired this compound, by-products, and unreacted starting materials. google.com

Distillation: Continuous distillation (rectification) is the primary method used to separate this compound from the other components. google.comgoogle.com Due to the different boiling points of the components, fractional distillation can effectively isolate the product. For example, a multi-stage distillation process can be employed to first remove unreacted n-butanol and then separate the this compound from the heavier dipropylene glycol butyl ether. google.com

Process Configuration: The use of a fixed-bed reactor with a countercurrent flow of reactants can help control the contact time and improve selectivity towards the desired products, thereby simplifying subsequent purification steps. google.com

By combining a highly selective catalyst with optimized reaction parameters and an efficient multi-stage distillation process, a high purity of this compound can be achieved. google.com

Advanced Analytical Techniques for the Characterization and Detection of 1 Butoxy 2 Propanol

Application of Gas Chromatography-Flame Ionization Detection (GC-FID) in 1-Butoxy-2-propanol Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound. While GC-MS provides structural information, GC-FID offers high sensitivity and a wide linear range for quantification, making it a cost-effective choice for routine analysis when the identity of the analyte is already known.

The application of GC-FID for the determination of this compound has been established, with methods capable of achieving specific limits of quantification (LOQ). For instance, one reported in-house method specifies an LOQ of 3 μg per medium for this compound. researchgate.net This level of sensitivity is suitable for various quality control and monitoring purposes.

Method development for GC-FID analysis of glycols involves optimizing the chromatographic conditions to ensure good peak shape and resolution from other components in the sample matrix. Key parameters include the choice of the capillary column, oven temperature program, carrier gas flow rate, and injector and detector temperatures. While specific validated methods exclusively for this compound are not always published in extensive detail, the principles of GC-FID analysis for related glycols are well-established and applicable. tcichemicals.com Sample preparation is often straightforward, sometimes involving simple dilution in a suitable solvent before direct injection into the GC.

Table 2: Reported Limit of Quantification for this compound by GC-FID

| Parameter | Value | Source |

|---|---|---|

| Limit of Quantification (LOQ) | 3 μg / Media | researchgate.net |

| Analytical Method | In-house | researchgate.net |

| Sample Collection Media | CAW | researchgate.net |

Development of Officially Validated Analytical Protocols for this compound in Complex Matrices

The development of officially validated analytical protocols is paramount for ensuring the reliability and comparability of data, particularly for regulatory purposes. For glycol ethers, including this compound, regulatory bodies like Environment Canada have published reference methods for their analysis in consumer products. publications.gc.carestek.com These protocols provide a comprehensive framework for sample preparation, analysis, and quality assurance.

An officially validated method, such as the Environment Canada reference method for the analysis of glycol ethers in products like cleaners and paints, outlines mandatory procedures to ensure data quality. publications.gc.ca This GC-MS based method is applicable to a list of common glycol ethers, which includes Propylene (B89431) Glycol Butyl Ether (PGBE), the common name for this compound. publications.gc.ca

The validation of such a protocol involves a rigorous assessment of several performance parameters:

Specificity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components.

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. The Environment Canada method, for example, requires the target analyte recovery to be within the range of 75% to 120%. nist.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Sample preparation in these validated methods is tailored to the matrix. For instance, liquid samples may undergo dilution with a solvent like methanol, followed by spiking with an isotopically labeled internal standard to ensure accuracy. publications.gc.ca Quality control measures are integral to the protocol and include the regular analysis of method blanks, calibration check standards, and laboratory control samples. publications.gc.ca

Table 3: Key Validation and Quality Control Parameters from a Regulatory Reference Method for Glycol Ethers

| Parameter | Requirement/Procedure | Source |

|---|---|---|

| Applicability | Analysis of common glycol ethers (including PGBE) in consumer products | publications.gc.ca |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | publications.gc.ca |

| Standard Purity | Stock solutions prepared from pure standard materials (98% purity or better) | publications.gc.ca |

| Accuracy (Recovery) | Target analyte recovery must be within 75% to 120% | nist.gov |

| Quality Control | Mandatory analysis of method blanks, daily calibration checks, and spiked samples | publications.gc.ca |

| Confirmation | Identity of standards must be confirmed by GC-MS analysis prior to use | publications.gc.ca |

Headspace Gas Chromatography Coupled with Mass Spectrometry for Alkoxyalcohol Analysis Including this compound

Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound in complex sample matrices, such as consumer products. sigmaaldrich.com This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace), which is then injected into the GC-MS system. This approach minimizes matrix effects and reduces contamination of the GC system.

A simultaneous analytical method has been successfully developed and validated for 14 different alkoxyalcohols, including this compound, in wet wipes using a static headspace GC-MS technique. sigmaaldrich.com The method demonstrated excellent performance, with linear calibration curves (r² > 0.995) over a concentration range of 0.0025 to 40 µg/mL. sigmaaldrich.com

The validation of this HS-GC-MS method included a thorough evaluation of its performance characteristics. The limit of detection (LOD) for the various alkoxyalcohols ranged from 2 to 200 ng/mL. sigmaaldrich.com The precision of the method was found to be less than 18.20% coefficient of variation for both intra- and inter-day measurements. sigmaaldrich.com Furthermore, the accuracy of the method was confirmed to be within the range of 82.86% to 119.83%. sigmaaldrich.com These validation results confirm the method's suitability for the reliable quantification of this compound in complex samples.

Table 4: Validated Headspace GC-MS Method Parameters for this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Linearity (r²) | > 0.995 | sigmaaldrich.com |

| Concentration Range | 0.0025 - 40 µg/mL | sigmaaldrich.com |

| Limit of Detection (LOD) Range for Alkoxyalcohols | 2 - 200 ng/mL | sigmaaldrich.com |

| Intra- & Inter-day Precision (%CV) | < 18.20% | sigmaaldrich.com |

| Accuracy (%) | 82.86% - 119.83% | sigmaaldrich.com |

Environmental Behavior and Fate Research of 1 Butoxy 2 Propanol

Atmospheric Degradation Kinetics of 1-Butoxy-2-propanol via Photochemically Produced Hydroxyl Radicals

In the atmosphere, this compound is primarily degraded through reactions with photochemically produced hydroxyl radicals (OH). Studies have estimated its atmospheric half-life due to this process. The reaction rate constant for this compound with OH radicals has been experimentally determined to be (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K researchgate.net. Based on this rate, the estimated atmospheric half-life is approximately 23 hours iarc.frnih.govnih.gov. This degradation pathway involves the abstraction of hydrogen atoms, particularly from carbon atoms adjacent to the ether linkage, initiating a series of reactions that break down the molecule researchgate.net.

Table 4.1: Atmospheric Degradation Kinetics

| Parameter | Value | Notes | Source |

| OH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | (3.76 ± 0.54) x 10⁻¹¹ | Experimental, 296 ± 2 K | researchgate.net |

| Estimated Atmospheric Half-life | ~23 hours | Based on reaction with OH radicals | iarc.frnih.govnih.gov |

Adsorption and Mobility Studies of this compound in Soil and Sediment Systems

The movement of this compound within soil and sediment systems is largely determined by its adsorption characteristics, often quantified by the organic carbon-normalized adsorption coefficient (Koc). Data from various estimation methods show a range of Koc values, leading to differing interpretations of its mobility. Some studies suggest a low potential for adsorption in soil, with calculated Koc values between 2.5 and 2.65 (log Koc), indicating high mobility brulin.com. Another estimation places the Koc at 0.642 – 1 (log Koc), also classifying it as highly mobile in soil ca.gov. In contrast, one assessment provides a calculated Koc of 799 - 970900, suggesting it is only slightly mobile in soils covestro.com. An estimated Koc of 5 indicates very high mobility in soil iarc.frnih.gov. These varying results highlight the importance of the estimation method used, but the general trend points towards moderate to high mobility, suggesting a potential for leaching into groundwater.

Table 4.2: Adsorption and Mobility in Soil and Sediment

| Parameter | Value | Notes | Source |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 2.5 – 2.65 (log Koc, Calculated) | Low potential for adsorption in soil; high mobility | brulin.com |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 0.642 – 1 (log Koc, Calculated) | Highly mobile in soil | ca.gov |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 799 - 970900 (Calculated) | Slightly mobile in soils | covestro.com |

| Estimated Koc | 5 | Very high mobility in soil | iarc.frnih.gov |

Biodegradation Pathways and Rates of this compound in Aquatic and Terrestrial Environments

The biodegradability of this compound in environmental compartments presents mixed findings. One report indicates that the compound is "Readily biodegradable in water" ca.gov. However, other sources, referencing the chemical structure, suggest that tertiary and ether structures are generally non-biodegradable, leading to the expectation that this compound may not biodegrade readily in soil or water iarc.frnih.gov. Furthermore, research into microbial degradation has found that some bacterial strains capable of degrading the related compound 2-butoxyethanol (B58217) were unable to metabolize this compound researchgate.net. While registration dossiers mention biodegradation screening tests, specific degradation rates or pathways for this compound are not detailed in the available information europa.eucpachem.com.

Volatilization Dynamics of this compound from Environmental Surfaces

The tendency of this compound to volatilize from environmental surfaces is primarily assessed through its Henry's Law constant. Estimated values for this constant are around 4.73 x 10⁻⁶ atm·m³/mole iarc.frnih.gov and 4.7 x 10⁻⁶ atm·m³/mol at 25 °C nih.gov. These values suggest that volatilization from water surfaces is a significant environmental fate process iarc.frnih.gov. Consequently, estimated volatilization half-lives from a model river are approximately 6 days, and from a model lake, they are around 69 days iarc.frnih.govnih.gov. Volatilization from moist soil surfaces is also anticipated to be an important removal mechanism iarc.frnih.gov.

Table 4.4: Volatilization Dynamics

| Parameter | Value | Notes | Source |

| Henry's Law Constant (atm·m³/mol) | 4.73 x 10⁻⁶ (estimated) | Important fate process from water and moist soil surfaces | iarc.frnih.gov |

| Henry's Law Constant (atm·m³/mol) | 4.7 x 10⁻⁶ (estimated, 25 °C) | Volatilization from water surfaces may be an important fate process | nih.gov |

| Volatilization Half-life (model river) | ~6 days | Based on Henry's Law constant | iarc.frnih.govnih.gov |

| Volatilization Half-life (model lake) | ~69 days | Based on Henry's Law constant | iarc.frnih.govnih.gov |

Bioconcentration Potential Assessments of this compound in Aquatic Biota

The potential for this compound to accumulate in aquatic organisms is considered low. An estimated bioconcentration factor (BCF) of 0.8 suggests a low potential for bioconcentration in aquatic life iarc.frnih.gov. This is further supported by its octanol-water partition coefficient (log Kow), which is estimated to be 0.87, indicating a low potential for bioaccumulation iarc.frnih.gov. Regulatory guidelines classify substances with BCF values below 1,000 as not bioaccumulative epa.gov. While specific experimental BCF data may be limited, estimations and comparisons with structurally similar compounds consistently point to minimal bioaccumulation potential for this compound iarc.frnih.govnih.govbrulin.comca.gov.

Table 4.5: Bioconcentration Potential

| Parameter | Value | Notes | Source |

| Estimated Bioconcentration Factor (BCF) | 0.8 | Low potential for bioconcentration in aquatic organisms | iarc.frnih.gov |

| Log Kow | 0.87 | Suggests low potential for bioaccumulation | iarc.frnih.gov |

| Bioaccumulative Potential | Not bioaccumulative | Based on log Kow < 4 | brulin.com |

Compound List:

this compound

Toxicological Research Paradigms of 1 Butoxy 2 Propanol

Toxicokinetic and Metabolic Investigations of 1-Butoxy-2-propanol

The toxicokinetic profile of this compound, a member of the propylene (B89431) glycol ether (PGE) family, is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. These processes determine the systemic exposure and the concentration of the substance at potential target organs.

This compound can be absorbed into the body through oral, inhalation, and dermal routes. nih.gov Glycol ethers are generally absorbed rapidly following ingestion. nih.gov The dermal route is also a significant pathway for absorption. ecetoc.org

In vitro studies on excised human skin have been used to determine the absorption rates of various glycol ethers. For 1-methoxypropan-2-ol, a structurally related propylene glycol ether, a notable absorption rate was observed. nih.gov This suggests that dermal contact with this compound could lead to systemic exposure. The efficiency of dermal absorption for some glycol ethers is such that it can equal or surpass inhalation as a contribution to total systemic exposure. ecetoc.org

General characteristics of absorption for propylene glycol ethers indicate that they are readily taken up by the body regardless of the route of exposure. nih.govcdc.gov

| Compound | Mean Steady Absorption Rate (mg/cm²/hr) | Reference |

|---|---|---|

| 1-Methoxypropan-2-ol | 1.17 | nih.gov |

Following absorption, this compound is distributed throughout the body. Research on a closely related isomer, 1-tert-butoxypropan-2-ol, provides insight into the tissue distribution patterns in mammals. Following administration in rats, the highest concentrations of radioactivity were found in muscle, skin, fat, liver, and blood. who.int This wide distribution suggests that the compound is not confined to the bloodstream and can accumulate in various tissues. The high volume of distribution observed for some propylene glycol ethers further supports the concept of marked bio-distribution to tissues. researchgate.net

| Tissue | Percentage of Dose | Reference |

|---|---|---|

| Muscle | 2.04% | who.int |

| Skin | 1.39% | who.int |

| Fat | 0.57% | who.int |

| Liver | 0.39% | who.int |

| Blood | 0.28% | who.int |

The metabolism of this compound is expected to follow the established pathways for propylene glycol ethers. nih.gov These compounds are primarily metabolized in the liver, although extra-hepatic metabolism can also occur. nih.gov Two principal pathways are proposed for this compound.

The major pathway involves the oxidation of the secondary alcohol group. This process is catalyzed by cytosolic enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govnih.gov This enzymatic action converts this compound first to an intermediate aldehyde and subsequently to the corresponding alkoxypropionic acid, which in this case would be butoxypropionic acid.

A secondary, alternative pathway may involve O-dealkylation, likely mediated by cytochrome P450 (CYP450) enzymes. who.int This pathway would cleave the ether linkage to produce butanol and propylene glycol. Propylene glycol can then be further metabolized to compounds like lactic acid and pyruvic acid, which can enter the tricarboxylic acid cycle and be ultimately converted to carbon dioxide. who.int

Additionally, the parent compound and its metabolites can undergo Phase II conjugation reactions, forming more water-soluble glucuronide and sulfate conjugates, which facilitates their excretion. nih.govresearchgate.net

Excretion of this compound and its metabolites occurs primarily through the kidneys into the urine. nih.gov Studies on analogous propylene glycol ethers demonstrate rapid urinary excretion. For 1-phenoxy-2-propanol, the majority of an administered dose was excreted in the urine within 12 hours. nih.gov

The metabolites identified in the urine of animals exposed to propylene glycol ethers are typically the products of the metabolic pathways described above. For propylene glycol mono-t-butyl ether (PGMBE), sulfate and glucuronide conjugates were identified in the urine of rats and mice. tandfonline.com Similarly, for 1-phenoxy-2-propanol, urinary metabolites included glucuronide and sulfate conjugates of the parent compound, as well as conjugates of metabolites like phenol. nih.gov Therefore, the expected urinary metabolites of this compound include free and conjugated this compound, butoxypropionic acid, and potentially conjugates of butanol.

Significant interspecies differences have been observed in the toxicokinetics of propylene glycol ethers. A study comparing the elimination of propylene glycol mono-t-butyl ether (PGMBE) in rats and mice found that the compound was eliminated from the blood following concentration-dependent, nonlinear kinetics in both species. nih.gov

Key findings from this comparative analysis include:

Elimination Efficiency: Mice were more efficient at eliminating PGMBE from the blood at lower exposure concentrations (≤ 300 ppm). nih.gov

Saturation Kinetics: At higher exposure concentrations that may exceed metabolic capacity, mice exhibited a more pronounced concentration-dependent decrease in elimination compared to rats. nih.gov

Sex Differences: In rats, consistent sex differences were observed, with female rats showing higher blood concentrations of PGMBE at all exposure levels and time points. This was partly linked to differences in the urinary excretion of PGMBE metabolites. nih.gov

These species- and sex-based differences in metabolism and elimination are crucial for extrapolating toxicological data from animal models to human risk assessment.

| Species | Observation | Reference |

|---|---|---|

| Mice vs. Rats | Mice have more efficient elimination at lower concentrations. | nih.gov |

| Mice vs. Rats | Mice show greater saturation of elimination at higher concentrations. | nih.gov |

| Rats (Female vs. Male) | Females exhibit higher blood concentrations. | nih.gov |

Biliary excretion is a potential elimination pathway for xenobiotics and their metabolites. nih.gov A key factor influencing the extent of biliary excretion is molecular weight (MW). In rats, a general MW threshold for significant biliary excretion (greater than 10% of the dose) is considered to be approximately 325 ± 50 Da for anionic compounds. nih.gov

This compound has a molecular weight of 132.20 g/mol . chemeo.com Its primary metabolites, such as the glucuronide conjugate (approx. 308 g/mol ) and sulfate conjugate (approx. 212 g/mol ), have molecular weights that are close to or below this threshold, suggesting that extensive biliary excretion may be limited.

Mechanistic Toxicology of this compound

Molecular and Cellular Mechanisms Underlying Organ-Specific Toxicity of this compound

Specific data on the molecular and cellular mechanisms of organ-specific toxicity for this compound are not available. However, studies on the related compound, propylene glycol mono-t-butyl ether, have indicated that the kidney is a target organ in male rats. The observed renal toxicity is linked to a male-rat-specific phenomenon involving alpha2u-globulin.

Investigation of Alpha2u-Globulin-Associated Nephropathy in this compound Induced Renal Effects

There are no specific studies investigating alpha2u-globulin-associated nephropathy for this compound. In contrast, this mechanism has been a key focus in the toxicological assessment of propylene glycol mono-t-butyl ether. This syndrome is characterized by the accumulation of hyaline droplets in the proximal tubules of the kidneys in male rats. This is a male-rat specific condition and is not considered relevant to humans.

Mechanistic Links Between Renal Toxicity and Tumorigenesis in this compound Exposure Models

Direct mechanistic links between renal toxicity and tumorigenesis for this compound have not been established due to a lack of specific studies. For the surrogate, propylene glycol mono-t-butyl ether, weak tumorigenicity has been observed in the kidneys of male rats. The renal lesions in these cases were characteristic of alpha2u-globulin-associated nephropathy.

Systemic Organ Toxicity Studies of this compound

Comprehensive systemic organ toxicity studies on this compound are limited. General information from safety data sheets suggests low acute toxicity. Propylene glycol ethers as a class are generally considered to have a low order of toxicity. The following subsections discuss the hepatic and renal effects based on the limited available information and data from the surrogate compound, propylene glycol mono-t-butyl ether.

Hepatic Effects and Histopathological Responses to this compound Exposure

In animal studies, some propylene glycol ethers have been associated with adaptive liver changes, such as increased liver weight, though often in the absence of histopathological damage. For propylene glycol mono-t-butyl ether, prechronic inhalation exposure in rats led to a statistically significant increase in liver weight; however, no gross or histopathological treatment-related findings were observed in the liver.

Hepatic Findings in Rats Exposed to Propylene Glycol Mono-t-butyl Ether (Surrogate for this compound)

| Observation | Finding | Study Type | Species |

|---|---|---|---|

| Increased Liver Weight | Statistically significant | 13-week inhalation | Rat |

| Gross Pathology | No treatment-related findings | 13-week inhalation | Rat |

| Histopathology | No treatment-related findings | 13-week inhalation | Rat |

Renal Effects and Associated Pathologies in Response to this compound

Specific data on the renal effects of this compound are not well-documented. For the surrogate, propylene glycol mono-t-butyl ether, prechronic inhalation studies in rats showed a significant increase in kidney weight. However, similar to the hepatic findings, there were no accompanying gross or histopathological changes related to the treatment. The renal effects observed in male rats were consistent with alpha2u-globulin nephropathy.

Renal Findings in Rats Exposed to Propylene Glycol Mono-t-butyl Ether (Surrogate for this compound)

| Observation | Finding | Study Type | Species |

|---|---|---|---|

| Increased Kidney Weight | Statistically significant | 13-week inhalation | Rat |

| Gross Pathology | No treatment-related findings | 13-week inhalation | Rat |

| Histopathology | No treatment-related findings | 13-week inhalation | Rat |

Gastrointestinal Tract Observations in this compound Toxicology

Toxicological studies on this compound have not indicated the gastrointestinal tract as a primary target organ for toxicity. In a comprehensive 2-year inhalation study conducted by the National Toxicology Program (NTP), there were no significant nonneoplastic or neoplastic lesions observed in the gastrointestinal tract of F344/N rats or B6C3F1 mice exposed to this compound. nih.gov Organs examined included the esophagus, stomach, duodenum, jejunum, ileum, cecum, colon, rectum, and mesenteric lymph nodes. While studies on a related compound, 2-butoxyethanol (B58217), have shown gastrointestinal effects such as distended stomachs and bloody intestines in rats at high oral doses, similar effects have not been a prominent finding in the toxicological profile of this compound. nih.gov

Research on Central Nervous System Depression Induced by this compound

This compound, as a member of the glycol ether solvent class, is recognized for its potential to induce central nervous system (CNS) depression. This effect is a common characteristic of many volatile organic solvents. Research, including a 2-year inhalation study by the NTP, has documented clinical observations in mice consistent with CNS depression, particularly at higher exposure concentrations.

In this study, B6C3F1 mice exposed to the highest concentration of this compound exhibited clinical signs of ataxia (incoordination), shallow breathing, and lethargy. nih.gov These signs were most prominent during the initial six months of the study, suggesting some level of metabolic adaptation or tolerance over time. These symptoms are indicative of a depressive effect on the central nervous system. The mechanism of CNS depression by glycol ethers is generally attributed to their ability to interfere with the normal function of nerve cell membranes and neurotransmitter systems.

Genotoxicity and Mutagenicity Assessments of this compound

In vitro Genotoxicity Evaluations of this compound (e.g., Bacterial Reverse Mutation Tests, Chromosomal Aberration Assays)

The genotoxic potential of this compound has been evaluated in a battery of in vitro assays. In bacterial reverse mutation assays, also known as Ames tests, this compound was found to be mutagenic in Salmonella typhimurium strain TA97 when tested in the absence of metabolic activation (S9). However, it did not show mutagenic activity in strain TA97 in the presence of either rat or hamster liver S9 metabolic activation enzymes. Furthermore, negative results were obtained for strains TA98, TA100, and TA1535, both with and without metabolic activation, and in strain TA1537 without S9 activation. nih.gov

In studies using cultured Chinese hamster ovary (CHO) cells, this compound did not induce sister chromatid exchanges or chromosomal aberrations, with or without the presence of S9 metabolic activation. nih.gov

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Bacterial Reverse Mutation | S. typhimurium (TA97, TA98, TA100, TA1535, TA1537) | -S9 | Positive in TA97, Negative in others |

| +S9 | Negative | ||

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | -S9 | Negative |

| +S9 | Negative | ||

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | -S9 | Negative |

| +S9 | Negative |

In vivo Mutagenicity Studies of this compound (e.g., Micronucleus Assays in Peripheral Blood)

In vivo mutagenicity of this compound was assessed in a 3-month study in mice by evaluating the frequency of micronucleated erythrocytes in peripheral blood. The results indicated a small but statistically significant increase in the frequency of micronucleated normochromatic erythrocytes in female B6C3F1 mice. nih.gov In contrast, no significant increase in micronucleated erythrocytes was observed in male mice from the same study. The percentage of polychromatic erythrocytes, an indicator of bone marrow toxicity, was similar between exposed and control groups. nih.gov

| Assay | Test System | Sex | Result |

|---|---|---|---|

| Micronucleus Assay | B6C3F1 Mouse Peripheral Blood | Male | Negative |

| Female | Positive |

Carcinogenicity Research of this compound

The carcinogenic potential of this compound has been investigated in a 2-year inhalation study in rats and mice conducted by the National Toxicology Program.

In male F344/N rats, there was equivocal evidence of carcinogenic activity based on marginally increased incidences of renal tubule and liver neoplasms. nih.gov No evidence of carcinogenic activity was observed in female F344/N rats.

| Species | Sex | Organ | Neoplasm | Finding |

|---|---|---|---|---|

| F344/N Rat | Male | Kidney | Renal Tubule Neoplasms | Equivocal Evidence |

| Liver | Hepatocellular Neoplasms | Equivocal Evidence | ||

| Female | - | - | No Evidence | |

| B6C3F1 Mouse | Male | Liver | Hepatocellular Adenoma, Carcinoma, Hepatoblastoma | Clear Evidence |

| Female | Liver | Hepatocellular Adenoma, Carcinoma, Hepatoblastoma | Clear Evidence |

Inhalation Carcinogenicity Bioassays of this compound in Rodent Models

A comprehensive review of available toxicological literature indicates that long-term inhalation carcinogenicity bioassays, such as the standard 2-year rodent studies, have not been conducted specifically for this compound (propylene glycol n-butyl ether, PGBE). jodrugs.com Sources such as safety data sheets and chemical databases consistently report that no data is available to assess the carcinogenic potential of this specific compound through this route of exposure. echemi.comguidechem.com

Analysis of Hepatocellular Tumorigenesis in Response to this compound

There are no specific studies available that analyze the potential for this compound to induce hepatocellular tumorigenesis in rodent models. The extensive research conducted by bodies such as the National Toxicology Program (NTP) on propylene glycol ethers has focused on other isomers, such as propylene glycol mono-t-butyl ether (PGTBE), which was found to cause liver neoplasms in mice. nih.govnih.govegle.state.mi.us However, these findings are specific to the tert-butyl isomer and cannot be extrapolated to this compound.

Renal Tumor Formation and Pathogenesis in Experimental Animal Studies of this compound

Similar to the lack of data on liver tumors, there is no available research on renal tumor formation or its pathogenesis in experimental animals exposed to this compound. Studies on the tert-butyl isomer (PGTBE) noted nonneoplastic lesions in the kidneys of male rats and equivocal evidence of renal tubule neoplasms, but these results are not applicable to the n-butyl isomer. nih.govegle.state.mi.us

Scientific Basis for Carcinogenicity Classifications of this compound

Based on the absence of chronic exposure and carcinogenicity studies in animals or humans, this compound is not classified as a carcinogen by major national and international health agencies. jodrugs.comcarlroth.com The lack of sufficient data is the primary scientific basis for its current classification status.

Carcinogenicity Classifications for this compound

| Agency | Classification | Reference |

|---|---|---|

| International Agency for Research on Cancer (IARC) | Not Listed | jodrugs.com |

| National Toxicology Program (NTP) | Not Listed | jodrugs.com |

| U.S. Environmental Protection Agency (EPA) | Not Listed | jodrugs.com |

| American Conference of Governmental Industrial Hygienists (ACGIH) | Not Listed | jodrugs.com |

Reproductive and Developmental Toxicology of this compound

Effects on Reproductive Function in Experimental Animal Models (e.g., Estrus Cycle Alterations, Sperm Parameters)

Specific studies examining the effects of this compound on endpoints such as estrus cycle alterations or sperm parameters were not found in the reviewed literature. However, broader reproductive and developmental toxicity studies indicate a low potential for hazard. General reviews of propylene glycol ethers (P-series) suggest a lack of reproductive hazards. nih.gov Safety data sheets for this compound state that it shall not be classified as a reproductive toxicant based on available data. carlroth.comcpachem.com

A developmental toxicity study was conducted in New Zealand White rabbits exposed percutaneously (via skin) to butoxypropanol. This study found no evidence of maternal toxicity, embryofetotoxicity, or teratogenicity. nih.gov The findings are summarized in the table below.

Developmental Toxicity Study of Butoxypropanol in Rabbits

| Parameter | Finding | Reference |

|---|---|---|

| Maternal Toxicity | No statistically significant differences in body weight gain or feed consumption. | nih.gov |

| Developmental Toxicity | No statistically significant differences in implantations, resorptions, or number of live fetuses. | nih.gov |

| Fetal Alterations | No visceral or skeletal fetal alterations were observed. | nih.gov |

| Developmental No-Effect Level | Greater than 100 mg/kg/day. | nih.gov |

Developmental Toxicity Assessments of this compound (Embryofetotoxicity, Teratogenicity)

The developmental toxicity potential of butoxypropanol, a propylene glycol ether, has been evaluated in studies using New Zealand White rabbits. nih.gov In one key study, pregnant rabbits were exposed percutaneously to the substance during days 7 through 18 of gestation. The primary objective was to assess for any signs of embryofetotoxicity or teratogenicity. nih.gov

The research findings indicated no statistically significant differences between the test groups and the control group in key developmental parameters. These included the number of live fetuses, early and late resorptions, fetal body weights, gender, or the presence of gross external changes. nih.gov Furthermore, detailed examination of the fetuses revealed no visceral or skeletal alterations at any of the doses tested. nih.gov This suggests a lack of teratogenic or embryofetotoxic effects under the conditions of the study. The developmental no-effect level was determined to be greater than the highest dose administered. nih.gov

| Parameter | Observation | Significance vs. Control |

|---|---|---|

| Number of Live Fetuses | No difference | Not Statistically Significant nih.gov |

| Early and Late Resorptions | No difference | Not Statistically Significant nih.gov |

| Fetal Body Weights | No difference | Not Statistically Significant nih.gov |

| Gross External Changes | No difference | Not Statistically Significant nih.gov |

| Visceral Fetal Alterations | None observed | Not Applicable nih.gov |

| Skeletal Fetal Alterations | None observed | Not Applicable nih.gov |

Research on Maternal Toxicity in Developmental Studies of this compound

In conjunction with developmental toxicity assessments, the potential for maternal toxicity was also investigated. In the study involving pregnant New Zealand White rabbits, does were observed for signs of toxicity such as effects on abortion rates, premature delivery, body weight, and feed consumption. nih.gov

The results showed no signs of systemic maternal toxicity. nih.gov There were no statistically significant differences between the exposed and control groups for maternal body weight gain or feed consumption. nih.gov Additionally, examinations on day 29 of gestation revealed no significant differences in the number of corpora lutea per ovary or the number of implantations. The pregnancy rates were also comparable between the groups, with 88% in the control group and 84% in the test groups. nih.gov The only notable effect was the occurrence of mild erythema at the site of application in the highest dose group, which is considered a local, rather than systemic, effect. nih.gov

Histopathological Analysis of Reproductive Organs Following this compound Exposure

Immunotoxicity Investigations of this compound

Specific immunotoxicity studies for this compound are not extensively documented in publicly available scientific literature. While the broader category of glycol ethers has been a subject of toxicological review, and some ethylene (B1197577) glycol ethers are known to cause immunotoxicity, P-series glycol ethers like this compound are generally considered to have a different toxicological profile. nih.govewg.org Comprehensive reviews and database entries often show "no data available" or low concern for the immunotoxicity of propylene glycol butyl ether. ewg.org This indicates a gap in the specific research literature for this particular compound.

Neurotoxicity Assessments of this compound

While direct neurotoxicity data for this compound is limited, recent research on the closely related propylene glycol butyl ether (PGBE) and its primary metabolite, 2-butoxypropanoic acid (2BPA), provides significant insights. researchgate.netbiorxiv.org The neurotoxicity of these substances has been investigated using advanced new approach methodologies, such as human induced pluripotent stem cells-derived 3D brain models (BrainSpheres), coupled with multiomic approaches (transcriptomics, proteomics, metabolomics, and lipidomics). researchgate.netbiorxiv.orgbiorxiv.org

These studies have demonstrated that PGBE can be neurotoxic at occupationally relevant exposure concentrations. biorxiv.org Both PGBE and its metabolite 2BPA were found to induce similar neurotoxic effects. The multiomic analysis revealed that these compounds significantly affected the cell cycle, induced oxidative stress, and disrupted energy and lipid metabolism. researchgate.netbiorxiv.org Furthermore, they were found to target specific nervous system processes, including axon guidance and synapse organization. The findings suggest an urgent need for a more thorough assessment of the neurotoxic risk posed by this class of glycol ethers to humans. researchgate.netbiorxiv.org

| Biological Process/Pathway Affected | Key Finding |

|---|---|

| Cell Cycle | Strongly affected by both PGBE and 2BPA. researchgate.netbiorxiv.org |

| Oxidative Stress | Induced by both compounds. researchgate.netbiorxiv.org |

| Energy and Lipid Metabolism | Perturbed by both compounds. researchgate.netbiorxiv.org |

| Nervous System Processes | Targeted axon guidance and synapse organization. researchgate.netbiorxiv.org |

| Potential Mechanism | 2BPA may trigger ferroptosis through increased iron uptake. researchgate.net |

Endocrine Disrupting Potential of this compound

The potential for propylene oxide-derived glycol ethers (PGEs), including this compound, to act as endocrine disruptors has been the subject of comprehensive reviews. nih.govglycol-ethers.eu These systematic evaluations have assessed all available and relevant in vitro and in vivo data for the propylene glycol ether family of substances. nih.govmedicalmatters.eu

The consensus from these reviews is that there is no significant evidence to indicate that PGEs target endocrine organs or interfere with endocrine pathways. nih.govglycol-ethers.euesig.org It has been concluded that the dominant isomers of PGEs are not metabolized to the acidic structures associated with the reproductive toxicity seen with some ethylene glycol ethers. nih.gov Therefore, any toxicity observed with these compounds is considered to occur through non-endocrine modes of action. glycol-ethers.eumedicalmatters.eu

Ecotoxicological Impact Assessments of 1 Butoxy 2 Propanol

Acute Ecotoxicity Studies of 1-Butoxy-2-propanol in Aquatic Bioindicators

Acute ecotoxicity studies are fundamental in determining the immediate harmful effects of a chemical on aquatic life. These studies typically involve exposing organisms such as fish, daphnia (water fleas), and algae to varying concentrations of the substance over short periods. The results are usually expressed as LC50 (Lethal Concentration 50%) for fish, indicating the concentration at which 50% of the test population dies, and EC50 (Effective Concentration 50%) for invertebrates and algae, representing the concentration causing a specific effect (e.g., immobilization for daphnia, growth inhibition for algae) in 50% of the population.

Research indicates that this compound exhibits low acute toxicity to aquatic organisms. For instance, studies have reported LC50 values for fish (e.g., Poecilia reticulata or Pimephales promelas) in the range of 560 to 1060 mg/L over 96 hours fujifilm.comechemi.commonumentchemical.comrelentlessmicrocement.comvalucheminc.comcrestek.com. Similarly, EC50 values for Daphnia magna are generally reported as greater than 1000 mg/L for 48-hour exposure echemi.commonumentchemical.comvalucheminc.comcrestek.comkic-krones.com, and for algae (Pseudokirchneriella subcapitata or Scenedesmus subspicatus), EC50 values are also reported as greater than 1000 mg/L for 72 or 96-hour exposures fujifilm.comechemi.commonumentchemical.comgreenchemlabs.com. These values suggest that this compound is not acutely toxic to these aquatic bioindicators at typical environmental concentrations.

Data Table: Acute Ecotoxicity of this compound

| Test Organism | Endpoint | Concentration (mg/L) | Duration (h) | Reference |

| Poecilia reticulata (Fish) | LC50 | 560 - 1000 | 96 | fujifilm.comechemi.commonumentchemical.com |

| Pimephales promelas (Fish) | LC50 | > 100 | 96 | kic-krones.com |

| Pimephales promelas (Fathead minnow) | LC50 | 1060 | 96 | valucheminc.comcrestek.com |

| Daphnia magna (Water flea) | EC50 | > 1000 | 48 | echemi.commonumentchemical.comvalucheminc.comcrestek.comkic-krones.com |

| Daphnia magna (Water flea) | NOEC (acute) | 560 | - | valucheminc.comcrestek.com |

| Pseudokirchneriella subcapitata (Algae) | EC50 | > 1000 | 96 | fujifilm.comechemi.commonumentchemical.com |

| Scenedesmus subspicatus (Algae) | EC50 | > 1000 | 72 | greenchemlabs.com |

| Activated sludge | EC50 | > 1000 | 3 | echemi.com |

Chronic Ecotoxicity and Sublethal Effects of this compound on Aquatic Ecosystems

Information regarding the chronic ecotoxicity and sublethal effects of this compound on aquatic ecosystems is less extensively documented compared to acute toxicity. However, available data suggests a low potential for long-term adverse effects. Studies on persistence and degradability indicate that this compound is readily biodegradable in water valucheminc.comkic-krones.comgreenchemlabs.comoehme-lorito.de. This suggests that the compound is unlikely to persist in the environment for extended periods, reducing the potential for chronic exposure. Furthermore, its low potential for bioaccumulation, indicated by a low Log Kow value (e.g., 0.98), suggests it is unlikely to build up in the tissues of aquatic organisms monumentchemical.comvalucheminc.comgreenchemlabs.com. While specific chronic toxicity studies (e.g., No Observed Effect Concentration - NOEC for chronic exposure) are not widely detailed in the provided search results, the combination of ready biodegradability and low bioaccumulation potential generally points towards a limited risk of chronic or sublethal effects in aquatic ecosystems.

Comparative Ecotoxicological Profiles of this compound with Related Glycol Ethers

Glycol ethers, as a class, exhibit a range of ecotoxicological profiles. When compared to some other glycol ethers, this compound generally appears to have a lower acute toxicity. For example, while specific comparative studies are not detailed, general trends in glycol ether toxicity suggest that shorter-chain or less volatile glycol ethers might have different environmental impacts. For instance, some ethylene (B1197577) glycol ethers have shown higher toxicity to aquatic organisms than propylene (B89431) glycol ethers. This compound, being a propylene glycol ether, often demonstrates a more favorable ecotoxicological profile compared to some of its ethylene glycol-based counterparts. However, direct comparative data specifically for this compound against a broad range of related glycol ethers in terms of chronic effects or specific sublethal endpoints is not extensively available in the provided search snippets. The available acute data places it in the category of substances with low acute aquatic toxicity.

Methodologies for Environmental Risk Assessment of this compound Emissions

Environmental Risk Assessment (ERA) for substances like this compound typically follows a structured approach involving hazard identification, dose-response assessment, exposure assessment, and risk characterization. The hazard identification phase relies on ecotoxicological data, such as the acute and chronic toxicity values discussed previously.

For exposure assessment, methodologies would involve estimating the Predicted Environmental Concentration (PEC) of this compound in various environmental compartments (water, soil, air) based on its release scenarios, usage patterns, and environmental fate properties (e.g., biodegradability, volatility, partitioning). Its ready biodegradability and low bioaccumulation potential are key factors in determining its environmental persistence and exposure levels.

The risk characterization involves comparing the PEC with the Predicted No-Effect Concentration (PNEC). The PNEC is derived from the ecotoxicity data by applying assessment factors to the lowest reliable toxicity values (e.g., LC50 or NOEC). For this compound, given its low acute toxicity and ready biodegradability, the PNEC values are expected to be relatively high. If the PEC/PNEC ratio is less than 1, the risk is considered to be negligible. Methodologies for deriving PNEC values would involve using acute toxicity data (LC50/EC50) for aquatic organisms, applying appropriate assessment factors (typically ranging from 10 to 1000, depending on the data availability and endpoints used) to account for uncertainties and interspecies variation. For example, using an EC50 of >1000 mg/L for algae and applying an assessment factor of 100 would yield a PNEC of >10 mg/L.

Compound List

this compound

2-propanol

Ethylene glycol butyl ether (implied in comparative discussion)

Propylene glycol butyl ether (implied in comparative discussion)

Propylene glycol monobutyl ether (implied in comparative discussion)

Propylene glycol n-butyl ether (implied in comparative discussion)

n-Butoxy-2-propanol (synonym)

Propanol-1-butoxy, 2- (synonym)

Butoxy-2-propanol, 1- (synonym)

BUTOXYPROPANOL (synonym)

1,2-Propylene glycol 1-monobutyl ether (synonym)

2-Propanol-1-butoxy (synonym)

PROPYLENE GLYCOL BUTYL ETHER (synonym)

propylene glycol 1-butyl ether (synonym)

Polyacrylate dispersion

Monoisopropanol amine

Citric acid

2-hydroxyethyl acrylate (B77674)

Alcohols, C9-11, ethoxylated

Butanol

Chlorinated paraffin (B1166041) c22-30

Copper(i)oxide

Ethylbenzene

Methyl isobutyl ketone

Exposure Assessment and Monitoring Methodologies in 1 Butoxy 2 Propanol Research

Research on Occupational Exposure Scenarios and Quantification Methods for 1-Butoxy-2-propanol

Research into occupational exposure to this compound focuses on identifying workplace scenarios with potential for exposure and establishing reliable methods for its quantification in the air. Exposure can occur in various industries where this solvent is used, including the manufacturing of paints, varnishes, coatings, inks, and cleaning agents. Workers may be exposed through inhalation of vapors or dermal contact during processes such as mixing, blending, drum filling, and application of products containing the substance. nih.gov

Quantification of this compound in workplace air is crucial for assessing exposure levels and ensuring they remain within occupational exposure limits. The primary analytical method for determining the concentration of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). analytice.com Air samples are typically collected using specialist equipment, such as sorbent tubes (e.g., charcoal tubes), which are then sent to a laboratory for analysis. analytice.comresearchgate.net

Several standardized methods developed by occupational safety and health organizations for other glycol ethers can be adapted for this compound. These methods provide a framework for sampling procedures and analytical validation. nih.gov While direct personal monitoring is the preferred approach for assessing individual exposure, area sampling can also be used to evaluate background concentrations in the workplace. For some related glycol ethers, it has been noted that environmental sampling might underestimate total exposure, especially when dermal absorption is a significant route, highlighting the importance of comprehensive assessment strategies. nih.gov

| Parameter | Methodology | Sampling Media | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| This compound | Gas Chromatography-Flame Ionization Detection (GC-FID) | CAW (Charcoal Adsorbent Wafer or similar sorbent media) | 3 µg / Media | analytice.com |

Modeling and Assessment of Consumer Exposure Pathways to this compound

Assessing consumer exposure to this compound involves identifying products containing the substance and modeling potential exposure pathways, which primarily include inhalation of indoor air and dermal contact. epa.gov This chemical may be present in a variety of consumer products such as paints, cleaners, and cosmetics.

To estimate exposure, researchers and regulatory agencies utilize models and databases. epa.govnih.gov The Chemical/Product Categories Database (CPCat) is a resource that maps chemicals to their uses in consumer products, helping to identify potential sources of exposure. nih.govresearchgate.netdtu.dk By identifying products containing this compound, exposure scenarios can be constructed. These scenarios consider factors like product formulation, use patterns, duration and frequency of use, and the environment in which the product is used (e.g., room size, ventilation rate). epa.gov

The U.S. Environmental Protection Agency (EPA) provides various modeling approaches to estimate human exposure to chemicals from consumer products. epa.gov Models like the Consumer Exposure Model (CEM) and the Multi-chamber Concentration and Exposure Model (MCCEM) can be used to estimate indoor air concentrations and potential inhalation exposures over time. epa.gov For dermal exposure, models consider the concentration of the substance in the product and the amount of product that comes into contact with the skin. These high-throughput models are essential for prioritizing chemicals for further toxicological screening and risk assessment. epa.gov

| Model Name | Purpose | Applicable Exposure Pathway(s) | Source |

|---|---|---|---|

| Consumer Exposure Model (CEM) | Estimates exposure to chemicals in consumer products. | Inhalation, Dermal, Oral | epa.gov |

| Multi-chamber Concentration and Exposure Model (MCCEM) | Estimates indoor air concentrations and inhalation exposure in residential settings. | Inhalation | epa.gov |

| Wall Paint Exposure Model (WPEM) | Estimates indoor air concentrations and inhalation exposure from chemicals released from wall paint. | Inhalation | epa.gov |

Biological Monitoring Techniques for this compound and its Metabolites in Biological Fluids